Diethyl (2,6-dichlorobenzyl)phosphonate

Overview

Description

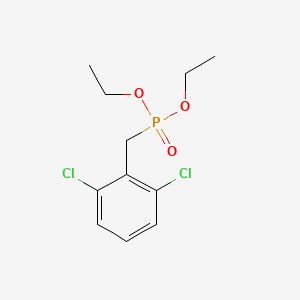

Diethyl (2,6-dichlorobenzyl)phosphonate (CAS 63909-56-8) is an organophosphorus compound characterized by a phosphonate ester group linked to a 2,6-dichlorobenzyl moiety. Its molecular formula is C₁₁H₁₄Cl₂O₃P, and it is structurally defined by two ethoxy groups bonded to the phosphorus atom and a benzyl ring substituted with chlorine atoms at the 2- and 6-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (2,6-dichlorobenzyl)phosphonate typically involves the reaction of 1,3-dichlorobenzene with diethyl phosphite in the presence of a base. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2,6-dichlorobenzyl)phosphonate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different phosphonate compounds .

Scientific Research Applications

Diethyl (2,6-dichlorobenzyl)phosphonate is utilized in various scientific research applications due to its unique chemical properties:

Chemistry: It serves as a precursor in the synthesis of other complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research explores its potential as a pharmacological agent in drug development.

Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl (2,6-dichlorobenzyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Properties:

- Lipophilicity : The 2,6-dichlorobenzyl group significantly enhances lipophilicity, enabling solubility in organic solvents like chloroform or dichloromethane but poor water solubility .

- Synthetic Utility : The electron-withdrawing chlorine substituents increase the reactivity of the benzyl group, making it advantageous in esterification reactions. For example, 2,6-dichlorobenzyl bromide avoids side reactions (e.g., pteridine alkylation) observed with benzyl chloride in folic acid derivatization .

Structural Analogs: Substituted Benzyl Phosphonates

The table below compares Diethyl (2,6-dichlorobenzyl)phosphonate with structurally related benzyl phosphonates:

Key Observations:

- Chlorine Substitution : The presence of chlorine atoms at the 2- and 6-positions increases electron withdrawal, accelerating reactions like nucleophilic substitution or esterification. For instance, 2,6-dichlorobenzyl bromide reacts faster than benzyl chloride, minimizing undesired byproducts .

- Lipophilicity Trend: Lipophilicity escalates with chlorine substitution (none < mono-Cl < di-Cl), impacting solubility and biodistribution in pharmaceutical contexts .

Diethyl vs. Dimethyl Esters

- Stability : Diethyl esters (e.g., CAS 63909-56-8) exhibit greater hydrolytic stability compared to dimethyl analogs (e.g., CAS 162247-45-2) due to steric protection of the phosphorus center by bulkier ethoxy groups .

- Synthetic Flexibility : Diethyl esters are preferred in industrial applications for their balance of reactivity and stability, whereas dimethyl esters may require stricter anhydrous conditions .

Reactivity in Esterification

This compound outperforms less substituted analogs in esterification:

- In folic acid derivatization, 2,6-dichlorobenzyl bromide avoids alkylation of the pteridine ring—a common issue with benzyl chloride .

- The dichloro-substituted compound achieves higher yields (e.g., >90% purity) in lipophilic diester synthesis compared to non-halogenated analogs .

Physical and Chemical Properties

- Solubility: Dichlorinated derivatives dissolve readily in organic solvents (e.g., chloroform, toluene) but are insoluble in water, making them ideal for organometallic catalysis or drug delivery systems .

- Thermal Stability : The 2,6-dichloro substitution enhances thermal stability, as evidenced by decomposition temperatures exceeding 200°C in thermogravimetric analyses (data inferred from analogous compounds) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing diethyl (2,6-dichlorobenzyl)phosphonate, and what are their mechanistic considerations?

- This compound is typically synthesized via the Michaelis-Arbuzov reaction, where triethyl phosphite reacts with a halogenated precursor (e.g., 2,6-dichlorobenzyl chloride) under thermal conditions. The reaction proceeds via nucleophilic substitution, with the phosphite attacking the electrophilic carbon, displacing the halide, and forming the phosphonate ester . Alternative methods include using diethyl lithiophosphonate intermediates, which react with halogenated aromatic substrates under controlled conditions (e.g., low temperatures to avoid side reactions) . Mechanistic studies highlight the importance of moisture control to prevent hydrolysis of intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): and NMR are critical for verifying the substitution pattern of the dichlorobenzyl group and confirming ester functionality. For example, the aromatic protons of the 2,6-dichlorobenzyl group appear as a singlet due to symmetry, while phosphonate ester protons resonate as quartets (~4.0–4.3 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and detects impurities. Electrospray ionization (ESI) or electron impact (EI) modes are preferred for phosphonate esters .

- Elemental Analysis: Combustion analysis validates elemental composition, particularly for chlorine content (~21.5% theoretical for CHClOP) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors or dust.

- Storage: Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Keep away from oxidizers and strong bases.

- Disposal: Neutralize with dilute sodium bicarbonate before disposal as hazardous waste. Contaminated glassware requires rinsing with ethanol followed by water .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 2,6-dichloro vs. 2,4-dichloro) on the benzyl group influence biological activity in enzyme inhibition studies?

- Structural analogs with 2,6-dichloro substitution exhibit enhanced binding affinity to enzymes like collagenase due to steric and electronic effects. Docking studies show that the 2,6-dichloro configuration reduces steric hindrance, allowing tighter π–π interactions with residues like Tyr201 (bond length: ~4.2 Å) and stronger hydrogen bonding (e.g., 1.96 Å with Gln215). This contrasts with 2,4-dichloro analogs, where asymmetric substitution disrupts binding geometry, increasing Gibbs free energy (~−6.4 kcal/mol vs. −6.5 kcal/mol for 2,6-dichloro) and reducing inhibitory potency (IC differences of ~10–15%) .

Q. What strategies can resolve contradictions in activity data between in vitro and computational models for this compound derivatives?

- Experimental Validation: Replicate in vitro assays under standardized conditions (e.g., fixed enzyme concentration, pH 7.4 buffer) to minimize variability. Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics.

- Computational Refinement: Apply molecular dynamics (MD) simulations to account for protein flexibility, which docking studies often overlook. Adjust force fields to better model phosphonate-protein interactions, such as partial charge corrections for the phosphonate group .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts like dehalogenated derivatives?

- Reaction Condition Tuning: Lower reaction temperatures (e.g., −5°C to 15°C) reduce radical-mediated dehalogenation. Use anhydrous solvents (e.g., dry toluene) and rigorously exclude moisture to prevent hydrolysis of intermediates.

- Catalyst Screening: Transition-metal-free conditions (e.g., visible-light-promoted reactions) avoid metal-catalyzed side reactions. Alternatively, employ phase-transfer catalysts to enhance reaction efficiency .

Q. What advanced techniques are used to study the hydrolysis kinetics of this compound in aqueous environments?

- Kinetic Profiling: Monitor hydrolysis via NMR to track phosphonate ester conversion to phosphonic acid. Pseudo-first-order rate constants () are derived from time-dependent peak integration.

- pH-Dependent Studies: Hydrolysis accelerates under alkaline conditions (pH > 9) due to hydroxide ion attack on the phosphorus center. Activation energy () calculations via Arrhenius plots reveal temperature sensitivity .

Q. Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for this compound analogs?

- Variable Substituents: Systematically modify the benzyl group (e.g., electron-withdrawing groups at para/meta positions) or phosphonate ester groups (e.g., dimethyl vs. diethyl).

- Assay Selection: Use enzyme inhibition (e.g., collagenase IC) and cellular uptake assays (e.g., fluorescent tagging) to correlate structural changes with bioactivity. Pair with computational models (e.g., QSAR) to predict optimal substitutions .

Q. What analytical methods are suitable for detecting trace impurities in this compound batches?

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 210–254 nm) resolve phosphonate esters from hydrolyzed byproducts.

- Gas Chromatography-Mass Spectrometry (GC-MS): Detect volatile impurities (e.g., residual triethyl phosphite) with electron ionization (EI) fragmentation .

Properties

IUPAC Name |

1,3-dichloro-2-(diethoxyphosphorylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2O3P/c1-3-15-17(14,16-4-2)8-9-10(12)6-5-7-11(9)13/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVJGOZIAJRFLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=C(C=CC=C1Cl)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383626 | |

| Record name | Diethyl [(2,6-dichlorophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63909-56-8 | |

| Record name | Phosphonic acid, [(2,6-dichlorophenyl)methyl]-, diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63909-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl [(2,6-dichlorophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.